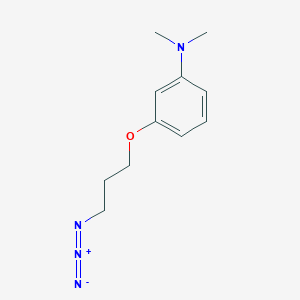

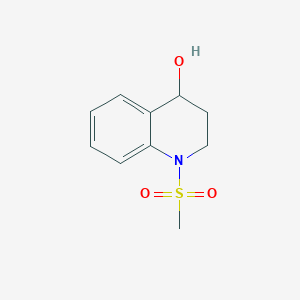

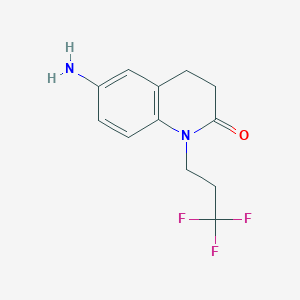

![molecular formula C11H11BrFNO2 B1374162 1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1340336-21-1](/img/structure/B1374162.png)

1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves processes like protodeboronation of alkyl boronic esters, which is not well developed . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported utilizing a radical approach .Chemical Reactions Analysis

The chemical reactions involving similar compounds often include Suzuki coupling, direct arylation of pyrazoles with phenylboronic acids, Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles, and Cu-catalyzed Petasis reactions .Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry

1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid is part of a family of compounds with significant potential in medicinal chemistry. These compounds are often synthesized for use as building blocks in drug development. For example, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a closely related compound, demonstrates the interest in fluorinated heterocyclic amino acids for medicinal chemistry applications (Van Hende et al., 2009).

Biological Applications

The synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives, which include compounds similar to 1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid, shows interest in their potential biological applications. These compounds are explored for their utility in foldameric applications and for their biological relevance (Žukauskaitė et al., 2011).

Antibacterial Research

Research on azetidine derivatives, including those similar to 1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid, has shown their potential as antibacterial agents. The synthesis and biological activity of azetidinylquinolones demonstrate the application of azetidine derivatives in combating bacterial infections (Frigola et al., 1994).

Agriculture and Plant Research

Azetidine derivatives like 1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid are also used in agricultural research. For instance, azetidine 2-carboxylic acid has been studied for its effects on ion uptake and release in barley roots, providing insights into plant biology and agriculture (Pitman et al., 1977).

Propiedades

IUPAC Name |

1-[(3-bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrFNO2/c12-9-3-7(1-2-10(9)13)4-14-5-8(6-14)11(15)16/h1-3,8H,4-6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWKCOPDMUQRPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC(=C(C=C2)F)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1374086.png)

![1-{4-[(6-Aminopyridin-3-yl)methyl]piperazin-1-yl}-2-methylpropan-2-ol](/img/structure/B1374090.png)

![tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate](/img/structure/B1374095.png)

![[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B1374096.png)